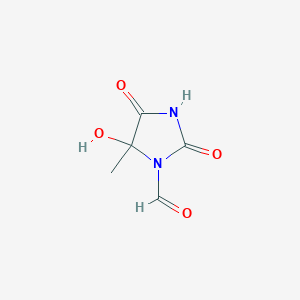
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carbaldehyde group attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol group.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, hydrazine for hydrazone formation, and various reducing agents like sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions include oximes, hydrazones, and reduced alcohol derivatives. These products can further undergo additional chemical transformations, expanding the compound’s utility in synthetic chemistry.
Applications De Recherche Scientifique
5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of functional materials and catalysis.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and carbaldehyde groups play crucial roles in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions. The pathways involved include nucleophilic addition and cyclization reactions, which are essential for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: These compounds share a similar heterocyclic structure but differ in their functional groups and reactivity.
Oximes and Hydrazones: These derivatives are formed from the reactions of 5-Hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde with hydroxylamine and hydrazine, respectively.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
77719-76-7 |
|---|---|
Formule moléculaire |
C5H6N2O4 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
5-hydroxy-5-methyl-2,4-dioxoimidazolidine-1-carbaldehyde |
InChI |
InChI=1S/C5H6N2O4/c1-5(11)3(9)6-4(10)7(5)2-8/h2,11H,1H3,(H,6,9,10) |
Clé InChI |
BOGAFIVOADZPEE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


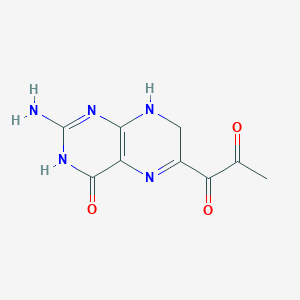
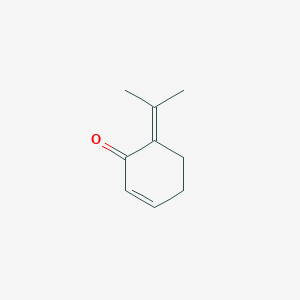

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

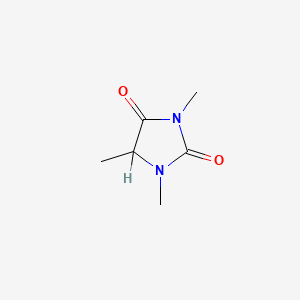

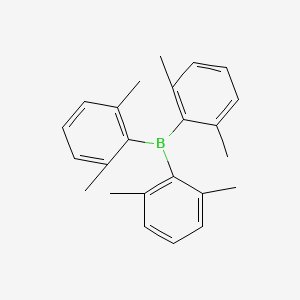
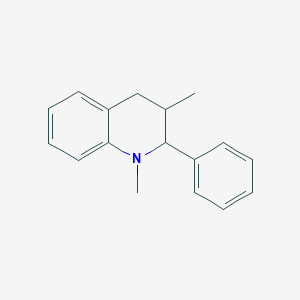
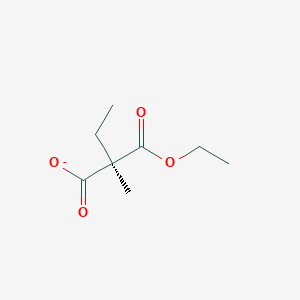
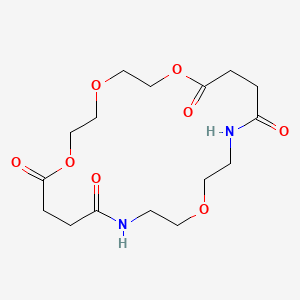
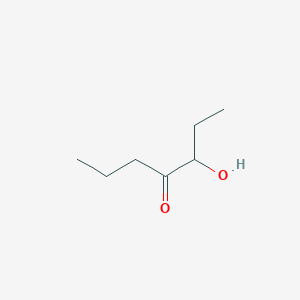

![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
